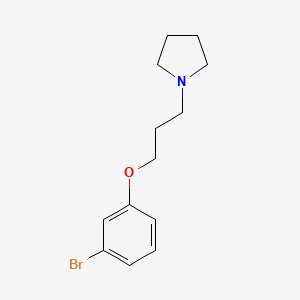
(2-Benzylamino-thiazol-4-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-Benzylamino-thiazol-4-yl)-acetic acid" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceutical chemistry as building blocks for drug development. The benzylamino group attached to the thiazole ring could potentially influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, and its structure was confirmed by X-ray crystallography . Another synthesis approach for a thiazole derivative involved the reaction of p-hydroxyacetophenone, thiourea, and iodine to prepare 2-amino-4-(4′-hydroxyphenyl) thiazole, which was further modified to produce various substituted benzylideneamino thiazoles . These methods highlight the versatility in synthesizing thiazole derivatives, which could be applied to the synthesis of "(2-Benzylamino-thiazol-4-yl)-acetic acid."
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The stereochemical structure of related compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the molecule . The presence of substituents on the thiazole ring, such as the benzylamino group, can influence the molecule's conformation and, consequently, its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including decarboxylation, which has been observed in benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride . The decarboxylation process depends on certain conditions, such as the formation of a planar zwitterion and the stabilization of the intermediate carbanion. These reactions are important for understanding the reactivity of thiazole compounds and can be used to modify their structure for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of a benzylamino group could affect the compound's solubility in organic solvents or water, which is important for its application in drug formulation. Additionally, the presence of different functional groups can lead to a variety of interactions, such as hydrogen bonding or π-π stacking, as observed in the crystal structure of a benzotriazole derivative . These properties are essential for the design and development of new compounds with desired biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- A study on benzo[d]thiazolyl substituted-2-quinolone hybrids revealed significant anticancer activity against MCF-7 and WRL68 cancer cells, with one compound exhibiting potent anticancer effects. Docking studies suggested strong binding interactions at the active site of the target enzyme, EGFR tyrosine kinase. These hybrids also showed notable in vitro antibacterial activity against E. coli, suggesting their dual potential as anticancer and antimicrobial agents G. Bolakatti et al., 2020.
Antimicrobial Applications
- Synthesis of novel thiazole derivatives demonstrated strong antimicrobial activities, with some compounds outperforming reference drugs against pathogenic strains, particularly Gram-positive bacteria. This underscores the potential of thiazole derivatives as effective antimicrobial agents D. Bikobo et al., 2017.
Chemical Synthesis
- The synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester represents an advancement in chemical synthesis methodologies, achieving high yields under optimized conditions. This work contributes to the development of novel thiazole-based compounds for various research and development applications Wang Yu-huan, 2009.
Eigenschaften
IUPAC Name |
2-[2-(benzylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11(16)6-10-8-17-12(14-10)13-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLBHQSHNQXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylamino-thiazol-4-yl)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)






![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
